molecular formula C18H13FN4OS B2363758 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 671199-16-9

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2363758
CAS No.: 671199-16-9
M. Wt: 352.39
InChI Key: UIDOGOGRYJUVHG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoline acetamide class, characterized by a triazoloquinoline core linked via a thioether bridge to an N-(4-fluorophenyl)acetamide moiety. Its structural framework enables interactions with biological targets such as topoisomerase II (TopoII), as demonstrated by its cytotoxic activity against cancer cell lines (e.g., Caco-2) via DNA intercalation, G2/M cell cycle arrest, and apoptosis induction . The 4-fluorophenyl group enhances metabolic stability and binding affinity, while the triazoloquinoline core contributes to π-π stacking interactions with DNA or enzyme active sites.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOGOGRYJUVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Triazoloquinoline Core: The triazoloquinoline core is synthesized through a cyclization reaction involving appropriate starting materials such as quinoline derivatives and triazole precursors.

    Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential anticancer agent. Additionally, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Key Structural Variations Biological Activity Mechanistic Insights References
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide (Target Compound) 4-fluorophenyl; triazolo[4,3-a]quinoline core Anticancer (HePG-2, Hep-2, Caco-2); TopoII inhibition DNA intercalation, G2/M arrest, apoptosis
Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline core; dual triazole rings Enhanced TopoII inhibition (vs. target compound); superior cytotoxicity in Caco-2 cells Increased DNA binding due to extended planar aromatic system
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazoloquinolin-1-yl)sulfanyl]acetamide 8-methoxy, 4-methyl on triazoloquinoline; thiazole substituent Unspecified activity (structural analog) Methoxy group may improve solubility; thiazole enhances heterocyclic diversity
N-(3-Chloro-4-fluorophenyl)-2-[(4-methyltriazoloquinolin-1-yl)sulfanyl]acetamide 3-chloro-4-fluorophenyl; 4-methyl on triazoloquinoline Unspecified activity (structural analog) Chloro substituent may increase halogen bonding; methyl enhances lipophilicity
2-[(5-Methyltriazoloquinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 5-methyl on triazoloquinoline; 3-(trifluoromethyl)phenyl Unspecified activity (structural analog) CF3 group boosts metabolic stability and membrane permeability
2-{[6-(4-Fluorophenyl)triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Triazolo[4,3-b]pyridazine core; 4-(trifluoromethoxy)phenyl Unspecified activity (structural analog) Pyridazine core may alter binding mode vs. quinoline; trifluoromethoxy enhances potency
Triazolo[4,3-a]quinazolin-1-yl derivatives (e.g., 7{1}, 7{3}) Triazoloquinazoline core; benzyl/fluorobenzyl substituents Antimicrobial (>80% inhibition of Acinetobacter baumannii, Cryptococcus neoformans) Structural divergence shifts activity to microbial targets vs. cancer

Key Observations from Structural Comparisons

Core Heterocycle Modifications: Replacement of the triazoloquinoline core with bis-triazoloquinoxaline () significantly enhances TopoII inhibition and cytotoxicity, likely due to increased DNA intercalation surface area . Substitution with triazolo[4,3-b]pyridazine () or triazoloquinazoline () redirects activity to alternative targets (e.g., antimicrobial), emphasizing the core’s role in target specificity.

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluoro, 3-CF3) improve metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Methoxy or methyl groups () balance solubility and lipophilicity, optimizing pharmacokinetics.

Biological Activity vs. Structural Nuance: Minor changes, such as replacing quinoline with pyridazine (), drastically alter target selectivity. The bis-triazoloquinoxaline derivative () outperforms the target compound in TopoII inhibition, highlighting the importance of expanded aromatic systems for DNA interaction.

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoloquinoline derivatives, which are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for this compound is C17H14N4OSC_{17}H_{14}N_{4}OS, with a molar mass of 362.45 g/mol. The compound features a triazoloquinoline core linked to a thioether and an acetamide group. Its structural uniqueness contributes to its bioactivity.

Anticancer Properties

Research has demonstrated that derivatives of triazoloquinoline exhibit significant anticancer activity. A study focused on similar compounds found that they acted as potent inhibitors of the VEGFR-2 pathway, crucial for tumor angiogenesis. For instance, one derivative exhibited an IC50 value of 3.4 nM against VEGFR-2, indicating strong inhibitory effects on cancer cell proliferation in vitro .

Table 1: Anticancer Activity of Triazoloquinoline Derivatives

CompoundTargetIC50 (nM)Cell Line Tested
Compound 19aVEGFR-23.4HepG2
SorafenibVEGFR-23.12HepG2
Compound XMCF-78.2MCF-7

The mechanism of action includes the induction of apoptosis in cancer cells through the upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers such as Bcl-2 .

DNA Intercalation

Another notable biological activity of this compound class is its ability to intercalate into DNA. This property can disrupt DNA replication and transcription processes, making it a potential candidate for developing new chemotherapeutic agents. The intercalation leads to structural changes in DNA that may enhance the anticancer efficacy of these compounds.

Case Studies

A series of studies have been conducted to evaluate the biological activities of triazoloquinoline derivatives:

  • Study on VEGFR-2 Inhibition : A study synthesized various triazoloquinoline derivatives and tested their effects on VEGFR-2 inhibition. The most potent compound showed significant antiproliferative activity against MCF-7 and HepG2 cell lines.
    • Findings indicated that this compound disrupted the cell cycle at the G2/M phase and increased apoptotic cell death significantly compared to controls .
  • Apoptosis Induction : Another investigation focused on the apoptotic mechanisms activated by these compounds in cancer cells. The study highlighted a marked increase in cleaved caspase-3 and caspase-9 levels upon treatment with the most effective derivative, further confirming its role in promoting apoptosis through mitochondrial pathways .

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